molecular formula C10H12BrN3O B1413181 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide CAS No. 1992985-61-1

8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide

Cat. No.: B1413181
CAS No.: 1992985-61-1
M. Wt: 270.13 g/mol
InChI Key: JNDGTLFHSDFQGU-UHFFFAOYSA-N
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Description

8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide is a useful research compound. Its molecular formula is C10H12BrN3O and its molecular weight is 270.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it can modulate metabolic pathways, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. For instance, the inhibition of kinases by this compound can result in the suppression of cell proliferation and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity.

Properties

IUPAC Name

8-bromo-N,N-dimethyl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O/c1-13(2)10(15)8-6-14-5-3-4-7(11)9(14)12-8/h3-6,9,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDGTLFHSDFQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN2C=CC=C(C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide
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8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.